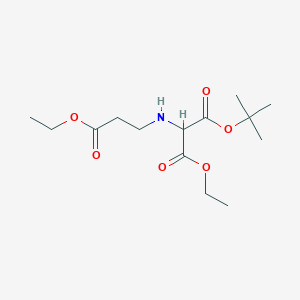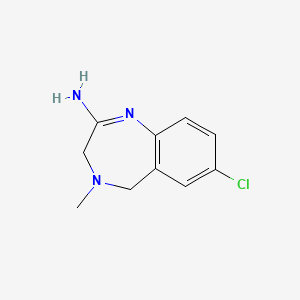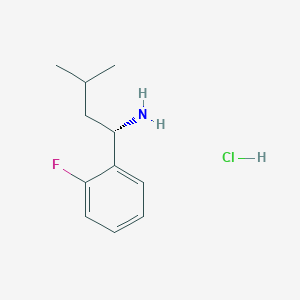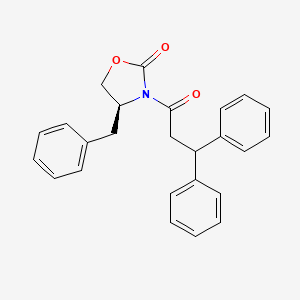
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is known for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and a diphenylpropanoyl moiety, makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines depending on the conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: A precursor in the synthesis of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one.
(S)-4-Methyl-2-oxazolidinone: Another chiral oxazolidinone used in asymmetric synthesis.
(S)-4-Phenyl-2-oxazolidinone: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a diphenylpropanoyl moiety. This structure provides distinct steric and electronic properties, making it particularly effective in certain asymmetric synthesis reactions.
特性
分子式 |
C25H23NO3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-(3,3-diphenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H23NO3/c27-24(26-22(18-29-25(26)28)16-19-10-4-1-5-11-19)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-/m0/s1 |
InChIキー |
KIVGJNZJDBEHPB-QFIPXVFZSA-N |
異性体SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1C(N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


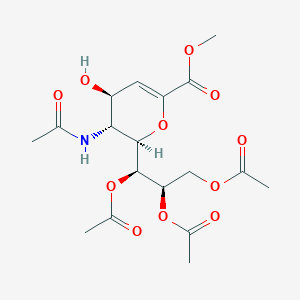
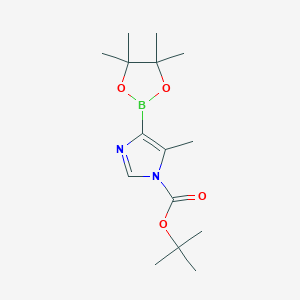
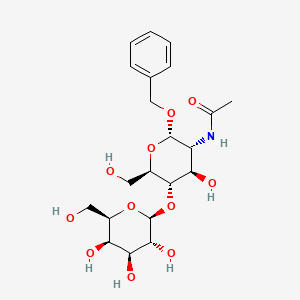
![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
